molecular formula C14H10N2O4 B11535981 N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline

Cat. No.: B11535981
M. Wt: 270.24 g/mol
InChI Key: XEQQXDGJVCIHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxole derivatives, which are characterized by a benzene ring fused with a dioxole ring

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-phenylmethanimine

InChI

InChI=1S/C14H10N2O4/c17-16(18)12-7-14-13(19-9-20-14)6-10(12)8-15-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

XEQQXDGJVCIHHN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3)[N+](=O)[O-]

solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imine moiety can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-1,3-benzodioxole-5-carbaldehyde
  • Aniline derivatives
  • Benzodioxole derivatives

Uniqueness

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-PHENYLMETHANIMINE stands out due to its combination of a nitro group, benzodioxole ring, and imine bond

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